molecular formula C21H16F3NO3 B12449760 2,2-diphenoxy-N-[3-(trifluoromethyl)phenyl]acetamide

2,2-diphenoxy-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12449760
M. Wt: 387.4 g/mol
InChI Key: WDEPNNUIAYPSNP-UHFFFAOYSA-N
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Description

2,2-Diphenoxy-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of diphenoxy groups and a trifluoromethylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenoxy-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2,2-diphenoxyacetic acid with 3-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of high-throughput screening and process optimization ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenoxy-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2,2-Diphenoxy-N-[3-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 2,2-diphenoxy-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The diphenoxy groups contribute to its binding affinity with target proteins or enzymes, modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(3-(trifluoromethyl)phenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide
  • 2,2’-Bis(trifluoromethyl)benzidine
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide

Uniqueness

2,2-Diphenoxy-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of diphenoxy and trifluoromethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C21H16F3NO3

Molecular Weight

387.4 g/mol

IUPAC Name

2,2-diphenoxy-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H16F3NO3/c22-21(23,24)15-8-7-9-16(14-15)25-19(26)20(27-17-10-3-1-4-11-17)28-18-12-5-2-6-13-18/h1-14,20H,(H,25,26)

InChI Key

WDEPNNUIAYPSNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=CC=CC=C3

Origin of Product

United States

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